3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound categorized within the benzoxazole derivatives. This compound is characterized by its unique structure, which incorporates a naphthalene moiety linked to a benzoxazole ring. The molecular formula of this compound is , and it has been assigned the CAS number 609335-28-6. Its potential applications in medicinal chemistry, particularly in the development of therapeutic agents, have garnered interest in recent research.
The synthesis of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:
This method allows for efficient formation of the target compound with good yields under appropriate reaction conditions.
The molecular structure of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can be described as follows:
InChI=1S/C19H15NO3/c21-19-20(16-9-3-4-10-18(16)23-19)12-13-22-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2, which provides a unique identifier for its chemical structure.This structural complexity contributes to its distinct chemical properties and biological activities.
3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is involved in various chemical reactions:
These reactions highlight the versatility of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one in synthetic organic chemistry.
The mechanism of action for 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets within biological systems:
Research indicates that these interactions may contribute to its observed biological activities, including antimicrobial and anticancer effects .
The physical and chemical properties of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one include:
These properties are essential for understanding its behavior in various applications.
The applications of 3-(2-(naphthalen-1-yloxy)ethyl)benzo[d]oxazol-2(3H)-one span several scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: